Methyl 1-methylpiperazine-2-carboxylate
Overview
Description
“Methyl 1-methylpiperazine-2-carboxylate” is a chemical compound .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 1-methylpiperazine-2-carboxylate” are not detailed in the search results .Physical And Chemical Properties Analysis
“Methyl 1-methylpiperazine-2-carboxylate” is a yellow liquid . It has a molecular weight of 158.2 . It is soluble in water and common organic solvents .Scientific Research Applications
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Pharmaceuticals and Drug Discovery
- Methyl 1-methylpiperazine-2-carboxylate is a type of small molecule that can be used in drug discovery and development .
- The “methylation effect”, or the “magic methyl” effect, is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties .
- The role of the methyl group in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition, the realization of hydrophobic interactions, the participation in van der Waals interactions, the modulation of physicochemical properties, such as LogP and aqueous solubility, and the control of the conformational properties of a given scaffold .
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Fungicides
- Methyl 1-methylpiperazine-2-carboxylate can be used in the synthesis of novel strobilurin fungicides .
- A series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed based on the principle of biologically active splicing and the receptor target structure .
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Synthetic Approaches to Piperazine-Containing Drugs
- The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
- In a paper, the authors took into consideration the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- The preparations of certain compounds involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
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Chemical Synthesis
- Methyl 1-methylpiperazine-2-carboxylate is a type of small molecule that can be used in chemical synthesis .
- It’s often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
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Kinase Inhibitors and Receptor Modulators
- The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
- In a paper, the authors took into consideration the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- The preparations of certain compounds involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
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Material Science
Safety And Hazards
properties
IUPAC Name |
methyl 1-methylpiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSEVGWLANZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593437 | |
Record name | Methyl 1-methylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpiperazine-2-carboxylate | |
CAS RN |
405513-08-8 | |
Record name | Methyl 1-methylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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